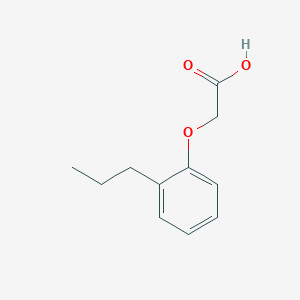

2-(2-propylphenoxy)acetic Acid

描述

2-(2-Propylphenoxy)acetic acid is a phenoxy-substituted acetic acid derivative characterized by a propyl group attached to the ortho position of the phenoxy ring. Phenoxyacetic acids are known for their role as intermediates in synthesizing herbicides, anti-inflammatory agents, and peroxisome proliferator-activated receptor (PPAR) agonists . The propyl substituent likely influences lipophilicity, solubility, and biological activity compared to other alkyl or halogenated derivatives.

属性

IUPAC Name |

2-(2-propylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-5-9-6-3-4-7-10(9)14-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPZEZYSGGBRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-propylphenoxy)acetic acid typically involves the reaction of 2-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 2-propylphenol attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

化学反应分析

Types of Reactions

2-(2-propylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

科学研究应用

2-(2-propylphenoxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including its role as a ligand for peroxisome proliferator-activated receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes.

Industry: Utilized in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 2-(2-propylphenoxy)acetic acid involves its interaction with molecular targets such as peroxisome proliferator-activated receptors. These receptors play a crucial role in regulating gene expression related to lipid metabolism, glucose homeostasis, and inflammation. By binding to these receptors, this compound can modulate their activity, leading to various physiological effects.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(2-propylphenoxy)acetic acid and related compounds:

Key Observations:

- Halogenation Effects: Chlorinated derivatives (e.g., 2,4-dichlorophenoxy compounds) exhibit increased acidity and toxicity compared to alkyl-substituted analogs. For instance, 2-(2,4-dichlorophenoxy)propanoic acid is associated with occupational hazards and environmental persistence .

- This contrasts with polar groups like sulfanyl or carboxylates in benzofuran derivatives .

- Crystallographic Behavior: Compounds like 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid form stable dimers via O–H⋯O hydrogen bonds, a feature critical for solid-state stability . Similar packing may occur in this compound, though experimental data are lacking.

生物活性

2-(2-propylphenoxy)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and inflammation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 102008-91-3

This compound primarily acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and inflammatory responses. The compound's interaction with PPARs influences gene expression related to metabolic processes, making it a candidate for therapeutic applications in metabolic disorders.

Biochemical Interactions

- PPAR Activation : Binding to PPARs alters their conformation and activity, leading to modulation of target gene expression involved in lipid metabolism and inflammation.

- Cell Signaling Pathways : The compound affects various signaling pathways that regulate cellular metabolism, potentially influencing conditions like obesity and diabetes.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the expression of pro-inflammatory cytokines in cellular models.

Lipid Metabolism Modulation

Studies suggest that this compound can modulate lipid profiles by enhancing fatty acid oxidation and reducing triglyceride levels in animal models. This effect is particularly relevant for conditions such as hyperlipidemia.

Case Studies

-

Animal Model Studies

- A study involving Zucker diabetic fatty rats demonstrated that administration of this compound led to significant reductions in blood glucose and triglyceride levels compared to control groups. The results suggest a potential role in managing type 2 diabetes through PPAR activation .

- In Vitro Studies

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | PPAR Activity | Anti-inflammatory Effects | Lipid Metabolism Modulation |

|---|---|---|---|

| This compound | High | Yes | Yes |

| 2-(4-Methylphenoxy)acetic acid | Moderate | Yes | Moderate |

| 2-(4-Ethylphenoxy)acetic acid | Low | Limited | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。